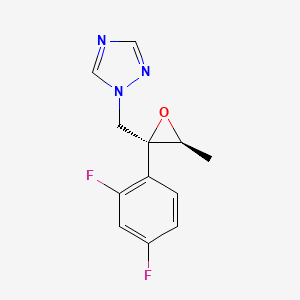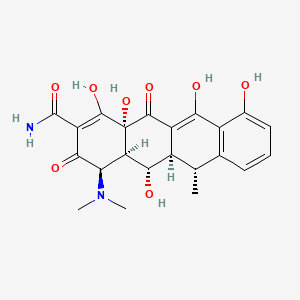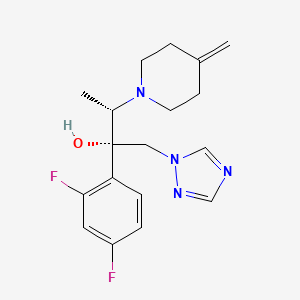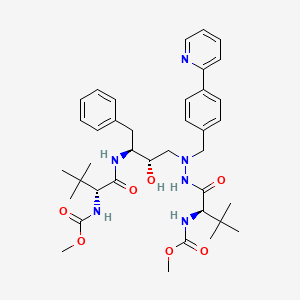
(3R,8S,9S,12R)-Atazanavir
Übersicht
Beschreibung
“(3R,8S,9S,12R)-Atazanavir” is a biochemical compound used for proteomics research . It is not intended for human or veterinary use. The CAS Number of this compound is 1292296-11-7 .
Molecular Structure Analysis
The molecular formula of “(3R,8S,9S,12R)-Atazanavir” is C38H52N6O7. Its molecular weight is approximately 704.87.Wissenschaftliche Forschungsanwendungen
Analytical Methods Development
Atazanavir sulfate, a poorly water-soluble compound, has seen advancements in its analytical methods. Development and statistical correlation of spectrophotometric methods using sulphonepthalein dyes have been reported for its determination in biological fluids like blood plasma, biological cells, and cerebrospinal fluid (Annana et al., 2014). Additionally, densitometric thin-layer chromatography has been used for analyzing atazanavir in pharmaceutical preparations (Behera et al., 2012).
Potential Therapeutic Effects
Atazanavir shows potential therapeutic effects beyond its primary use. A study demonstrated that atazanavir significantly attenuated cardiac fibrosis in rats, suggesting its protective effect against myocardial inflammatory cascades through an HMGB1/TLR 9 signaling pathway (Zhang et al., 2018).
Drug Formulation and Delivery
Research has focused on improving the formulation and delivery of atazanavir. A study highlighted the impact of micellar surfactants on the solubilization mechanisms in supersaturated solutions of atazanavir, critical for understanding the driving force for phase transformations and membrane transport (Indulkar et al., 2017). Solid lipid nanoparticles have been developed to enhance the delivery of atazanavir by a human brain endothelial cell line, indicating a promising drug delivery system for enhanced brain uptake of atazanavir (Chattopadhyay et al., 2008).
Pharmacogenetics and Drug Interactions
Research in pharmacogenetics has identified specific single-nucleotide polymorphisms in the UGT1A-3' untranslated region associated with atazanavir-induced nephrolithiasis in HIV-1-infected patients (Nishijima et al., 2014). Moreover, the Clinical Pharmacogenetics Implementation Consortium has provided guidelines for UGT1A1 and atazanavir prescribing, emphasizing the importance of genotyping in personalized medicine (Gammal et al., 2016).
Metabolic Profiling and Safety
Identification and profiling of circulating metabolites of atazanavir in human plasma have been undertaken to understand its effectiveness, toxicity, and interactions (Heine et al., 2009). This is crucial for clinical pharmacological research and ensuring patient safety.
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2R)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRYRYVKAWYZBR-YDPTYEFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,8S,9S,12R)-Atazanavir | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



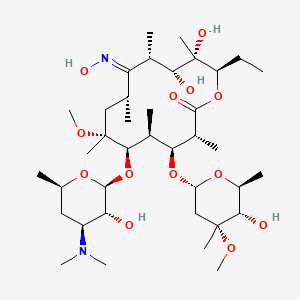

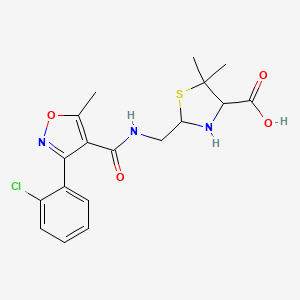

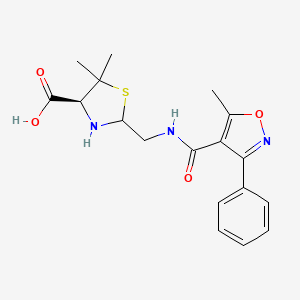
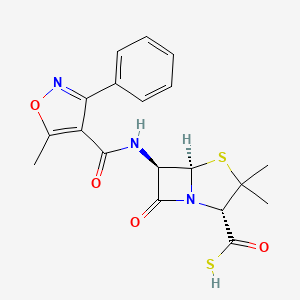
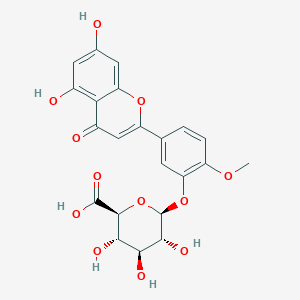
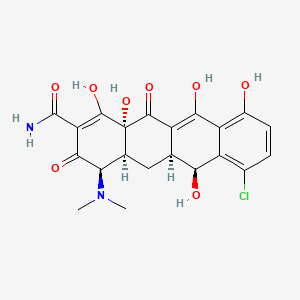
![(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601457.png)
![4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601458.png)
